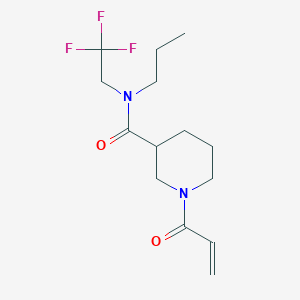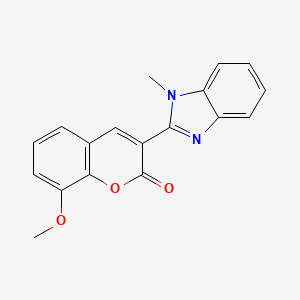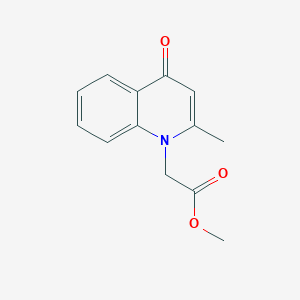
methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Several papers describe the synthesis of quinoline derivatives. Paper details a protecting-group-free synthetic approach to 1-phenylisoquinolin-4-ols through intramolecular thermal cyclization of methyl 2-[(diphenylmethylidene)amino]acetates. The reaction conditions, such as temperature and time, are influenced by substituents on the phenyl groups. Paper discusses the synthesis of methyl 2-(2-(3-acetyl-4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamido) alkanoates and their O-regioisomers through azide coupling of amino acid esters with azide derivatives. Paper presents a solvent-free synthesis of methyl 2-[2-(alkylimino)-4-oxo-3-phenyl-1,3-thiazolan-5yliden]acetate derivatives using a three-component reaction. Paper describes the synthesis of methyl 2,7,7-trimethyl-5-oxo-4-aryl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate under microwave irradiation, which offers advantages such as short reaction time and high yields.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized using various spectroscopic and spectrometric techniques. Paper reports on the synthesis and characterization of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, including its molecular structure and thermal properties. Paper focuses on the absolute structure of a chiral intermediate in the synthesis of natural isoquinoline derivatives, which is a key aspect in the development of pharmaceuticals.
Chemical Reactions Analysis
The chemical reactions of quinoline derivatives are diverse and can be influenced by different substituents and reaction conditions. Paper investigates the photochemical reactions of (8-substituted-7-hydroxyquinolinyl)methyl acetates, revealing an ultrafast intersystem crossing into an excited triplet state. This study provides insight into the photochemical behavior of these compounds, which is important for their potential applications in photochemistry and photophysics.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are crucial for their practical applications. Paper explores the synthesis of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid and its derivatives, including their anti-inflammatory properties. The study proposes methods for esterification and amidation, which are important for modifying the properties of the compounds. Paper describes the synthesis of novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates with potential anti-cancer activity, highlighting their role as inhibitors for methionine synthase and their cytotoxic activity against certain cancer cell lines.
Wissenschaftliche Forschungsanwendungen
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, which include structural similarities to methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate, have been studied for their therapeutic potentials. These compounds, known as "privileged scaffolds," have found applications in anticancer antibiotics and prevention of neurodegenerative diseases. The approval of trabectedin for soft tissue sarcomas underlines the importance of these scaffolds in drug discovery, particularly for cancer and central nervous system disorders, suggesting potential areas of application for similar compounds (Singh & Shah, 2017).
Antimicrobial and Antitumor Activities
Isoquinoline N-oxide alkaloids, which share a structural framework with methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate, have demonstrated a broad spectrum of biological activities. More than 200 compounds have been identified with confirmed antimicrobial, antibacterial, and antitumor activities. The research underscores the importance of isoquinoline N-oxides as a significant source of leads for drug discovery, pointing towards their potential in developing new therapeutics (Dembitsky, Gloriozova, & Poroikov, 2015).
Analytical Methods for Antioxidant Activity
The pharmacological interest in compounds like methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate extends to their antioxidant properties. Various analytical methods, including spectrophotometry and electrochemical assays, have been used to determine the antioxidant activity of complex samples, including those containing isoquinoline derivatives. These methods are crucial for elucidating the mechanisms and kinetics of antioxidant processes, which are essential for assessing the therapeutic potential of new compounds (Munteanu & Apetrei, 2021).
Eigenschaften
IUPAC Name |
methyl 2-(2-methyl-4-oxoquinolin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9-7-12(15)10-5-3-4-6-11(10)14(9)8-13(16)17-2/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOKPJBJILOLCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2N1CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


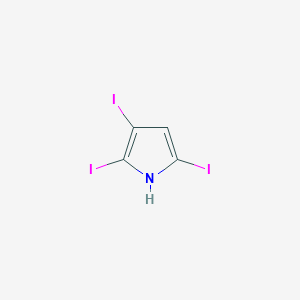
![4-fluoro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2506788.png)
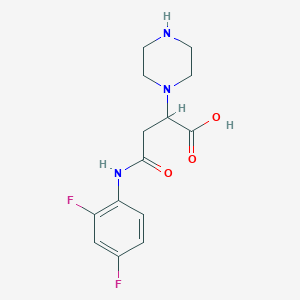
![6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane](/img/structure/B2506793.png)
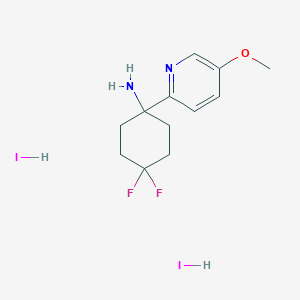
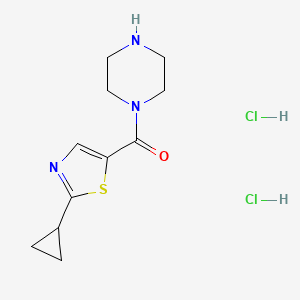

![methyl 3-(N-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-N-methylsulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2506798.png)

